Technical Documentation Center

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine
  • CAS: 15084-57-8

Core Science & Biosynthesis

Foundational

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine chemical structure and physical properties

Executive Summary & Chemical Identity 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is a highly specialized, sulfur-containing heterocyclic building block. Characterized by a saturated seven-membered thiepine ring fused to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is a highly specialized, sulfur-containing heterocyclic building block. Characterized by a saturated seven-membered thiepine ring fused to a brominated benzene core, this scaffold is a privileged structure in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of central nervous system (CNS) agents and cardiovascular therapeutics, particularly in the development of ileal bile acid transporter (IBAT) inhibitors and cholesterol-lowering drugs[1].

The presence of the aryl bromide at the C7 position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the thioether moiety allows for controlled oxidation states (sulfoxides and sulfones), enabling extensive structure-activity relationship (SAR) exploration.

Physicochemical Profiling

Understanding the physical and structural parameters of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exists as a liquid at standard temperature and pressure[2], necessitating specific handling protocols during purification.

Table 1: Quantitative Physicochemical Data

PropertyValueMethod / Source
IUPAC Name 7-bromo-2,3,4,5-tetrahydro-1-benzothiepineStandard Nomenclature
CAS Registry Number 15084-57-8Chemical Abstracts Service[3]
Molecular Formula C10H11BrSElemental Analysis[4]
Molecular Weight 243.16 g/mol Calculated
Monoisotopic Mass 241.976 DaMass Spectrometry[4]
SMILES String C1CCSC2=C(C1)C=C(C=C2)BrStructural Chemoinformatics[4]
Predicted XlogP 3.9Lipophilicity Modeling[4]
Collision Cross Section (CCS) 136.2 Ų (for [M+H]+ adduct)Ion Mobility-MS Prediction[4]
Appearance LiquidVisual Observation[2]

Rational Synthetic Design & Experimental Protocols

The de novo synthesis of 2,3,4,5-tetrahydro-1-benzothiepines requires precise control over ring-closure thermodynamics. The optimal route involves a three-step sequence: thioetherification, intramolecular Friedel-Crafts acylation, and chemoselective ionic hydrogenation.

Synthesis A 4-Bromobenzenethiol + 4-Bromobutyric Acid B 4-((4-Bromophenyl)thio) butanoic acid A->B K2CO3, DMF Alkylation C 7-Bromo-3,4-dihydro-1- benzothiepin-5(2H)-one B->C PPA, 100°C Friedel-Crafts Acylation D 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine C->D Et3SiH, TFA Deoxygenation

Fig 1. Three-step synthetic workflow for 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine.

Step 1: Thioetherification

Causality & Rationale: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is selected to selectively deprotonate the highly acidic thiol (pKa ~6.5) without hydrolyzing the carboxylic acid or the aliphatic bromide of 4-bromobutyric acid. DMF accelerates the Sₙ2 displacement due to its polar aprotic nature, ensuring high conversion rates.

Step-by-Step Protocol:

  • Charge a flame-dried, argon-purged 250 mL round-bottom flask with 4-bromobenzenethiol (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Add K₂CO₃ (2.0 equiv, 20 mmol) portion-wise at 0 °C. Note: Cooling prevents the exothermic dimerization of the thiol to the corresponding disulfide.

  • Stir the suspension for 15 minutes, then add 4-bromobutyric acid (1.1 equiv, 11 mmol) dropwise via an addition funnel.

  • Warm the reaction to room temperature (20–25 °C) and stir for 12 hours.

  • Quench the reaction by pouring it into 100 mL of ice water. Adjust the pH to 2.0 using 1 M HCl to fully protonate the carboxylate intermediate.

  • Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via recrystallization (hexane/ethyl acetate) to yield pure 4-((4-bromophenyl)thio)butanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

Causality & Rationale: Polyphosphoric acid (PPA) is utilized as both a solvent and a dehydrating Brønsted acid. It facilitates the formation of the highly electrophilic acylium ion from the carboxylic acid, driving the intramolecular electrophilic aromatic substitution to form the sterically demanding 7-membered thiepinone ring.

Step-by-Step Protocol:

  • Pre-heat PPA (10 g per gram of starting material) to 80 °C in a robust, mechanically stirred vessel (due to the high viscosity of PPA).

  • Add 4-((4-bromophenyl)thio)butanoic acid (1.0 equiv) in one single portion.

  • Elevate the internal temperature to 100 °C and stir vigorously for 3 hours.

  • Monitor the reaction via TLC (eluent: 8:2 Hexane/Ethyl Acetate). Upon complete consumption of the starting material, pour the hot, viscous mixture onto 200 g of crushed ice with vigorous stirring to hydrolyze the PPA network.

  • Extract the resulting aqueous suspension with dichloromethane (DCM) (3 × 50 mL).

  • Wash the organic layer with saturated NaHCO₃ until gas evolution ceases (removing residual acid), dry over MgSO₄, and evaporate. The crude 7-bromo-3,4-dihydro-1-benzothiepin-5(2H)-one is typically >90% pure and can be used directly.

Step 3: Chemoselective Ionic Hydrogenation

Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C, H₂) would risk hydrodebromination (cleavage) of the aryl bromide. Instead, triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) provides a chemoselective ionic hydrogenation. TFA protonates the ketone to generate a carbocation, which is subsequently reduced by the hydride source (Et₃SiH) to the methylene group, leaving the C-Br bond strictly intact.

Step-by-Step Protocol:

  • Dissolve 7-bromo-3,4-dihydro-1-benzothiepin-5(2H)-one (1.0 equiv, 5 mmol) in neat TFA (10 mL) under an inert argon atmosphere.

  • Add Et₃SiH (3.0 equiv, 15 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8 hours. The reaction color typically transitions from deep yellow to pale translucent as the conjugated carbocation is consumed.

  • Concentrate the mixture under reduced pressure to remove the majority of the volatile TFA.

  • Neutralize the oily residue with saturated aqueous NaHCO₃ and extract with diethyl ether (3 × 30 mL).

  • Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (eluent: 95:5 Hexane/Ethyl Acetate) to isolate pure 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine as a clear liquid[2].

Downstream Derivatization & Pharmacological Utility

The true value of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine lies in its dual-reactivity profile. The sulfur atom can be selectively oxidized to generate benzothiepine-1,1-dioxides, which are critical pharmacophores in the design of apical sodium-dependent bile acid transporter (ASBT/IBAT) inhibitors used for hypercholesterolemia[1]. Concurrently, the C7-bromide serves as an anchor for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Applications Core 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->CrossCoupling Functionalization at C7 Oxidation Sulfur Oxidation (mCPBA / H2O2) Core->Oxidation Oxidation at S1 Library Aryl/Heteroaryl Benzothiepine Library CrossCoupling->Library Sulfones Benzothiepine-1,1-dioxides (IBAT Inhibitor Precursors) Oxidation->Sulfones

Fig 2. Downstream derivatization pathways for the 1-benzothiepine scaffold.

Analytical Characterization Strategies

To validate the structural integrity of the synthesized 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom will yield a distinct 1:1 isotopic doublet at m/z 242.98 and 244.98 for the[M+H]+ adduct[4].

  • ¹H NMR (CDCl₃): The aliphatic protons of the 7-membered ring will appear as complex multiplets between 1.50 and 3.00 ppm. The disappearance of the ketone downfield shift (present in the step 2 intermediate) confirms successful deoxygenation.

  • ¹³C NMR (CDCl₃): The aromatic carbon attached to the bromine (C7) will exhibit a characteristic upfield shift (approx. 115-120 ppm) due to the heavy-atom effect of bromine.

References

  • Title: 15084-57-8 | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine Source: AaronChem URL
  • Source: University of Luxembourg (uni.lu)
  • Title: CAS No.
  • Title: US6586434B2 - Method for the preparation of tetrahydrobenzothiepines Source: Google Patents URL

Sources

Exploratory

Toxicity and safety data sheet (SDS) for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

An in-depth technical guide for drug development professionals on the handling, toxicological profiling, and safety protocols for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine. Executive Summary 7-Bromo-2,3,4,5-tetrahydro-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug development professionals on the handling, toxicological profiling, and safety protocols for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

Executive Summary

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS: 15084-57-8) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. The benzothiepine scaffold is a privileged structure found in ileal bile acid transporter inhibitors, CCR5 antagonists, and CNS therapeutics1[1]. However, the presence of a thioether linkage and a halogenated aromatic ring necessitates rigorous toxicological evaluation. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity pathways, standardized Safety Data Sheet (SDS) protocols, and experimental workflows required for the safe handling and biological evaluation of this compound.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting bioavailability, handling risks, and downstream assay design2[2]. The lipophilicity of the bromo-substitution directly influences both its membrane permeability and its affinity for hepatic metabolizing enzymes.

PropertyValue
Chemical Name 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine
CAS Registry Number 15084-57-8
Molecular Formula C10H11BrS
Molecular Weight 243.16 g/mol
SMILES String C1CCSC2=C(C1)C=C(C=C2)Br
Predicted Monoisotopic Mass 241.976 Da
Structural Class Halogenated Benzothiepine / Thioether

Mechanistic Toxicology & Metabolic Pathways

The toxicological profile of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine is heavily dictated by its hepatic metabolism. Thioether-containing xenobiotics are highly susceptible to Phase I oxidation mediated by Cytochrome P450 (CYP450) enzymes—predominantly CYP3A4—and Flavin-containing monooxygenases (FMOs) 3[3].

Causality of Toxicity: The initial S-oxidation yields a reactive sulfoxide intermediate. While sulfoxides can be further oxidized to stable, excretable sulfones, the transient accumulation of reactive sulfoxides can lead to oxidative stress and off-target protein binding. This is a known mechanism for idiosyncratic hepatotoxicity in benzothiepine-derived drugs3[3]. Conversely, the 7-bromo substitution serves a protective role; the electron-withdrawing halogen deactivates the aromatic ring, sterically and electronically hindering toxic epoxide formation via aromatic hydroxylation.

MetabolicPathway A 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine (Parent Compound) B CYP3A4 / FMO Oxidation A->B Hepatic Metabolism C Sulfoxide Metabolite (Reactive Intermediate) B->C Phase I S-Oxidation D Sulfone Metabolite (Stable Excretion Product) C->D Phase I Further Oxidation

CYP3A4-mediated Phase I metabolic S-oxidation pathway of the benzothiepine scaffold.

Comprehensive Safety Data Sheet (SDS) Guidelines

While specific in vivo toxicity data for the isolated 7-bromo derivative is limited, structural read-across from closely related analogs (e.g., 2,3,4,5-tetrahydro-1-benzothiepine-7-carboxylic acid) mandates the following Globally Harmonized System (GHS) classifications and handling protocols4[4].

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302 + H312 + H332) - Harmful if swallowed, in contact with skin, or inhaled.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H336) - May cause drowsiness or dizziness.

First Aid & Exposure Controls
  • Inhalation: Move to fresh air immediately. If dyspnea occurs, administer oxygen and seek medical attention.

  • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. The lipophilic nature of the compound enhances dermal penetration.

  • Eye Contact: Rinse thoroughly with water or saline for 15 minutes, lifting upper and lower eyelids.

Handling and Storage Protocols
  • Storage: Store in a tightly closed, light-resistant container at 2-8°C. The bromo-aromatic system is susceptible to photolytic degradation over prolonged exposure to UV light.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks.

Experimental Workflows for Toxicity & Metabolic Screening

To validate the safety profile of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine during early-stage drug discovery, a self-validating in vitro assay system must be employed. The following protocol details a combined metabolic stability and cytotoxicity workflow, adapted from established preclinical microsomal guidelines5[5].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine in LC-MS grade DMSO to create a 10 mM stock solution. Dilute to a final assay concentration of 100 μM, ensuring the final DMSO concentration strictly does not exceed 0.1% (v/v). Causality: Exceeding 0.1% DMSO induces baseline cytotoxicity in hepatocytes, confounding viability readouts5[5].

  • Microsomal Incubation: Incubate the compound with pooled human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Quenching (Self-Validation Step): Terminate the reaction at specific time points (0, 15, 30, 60 minutes) by adding an equal volume of ice-cold acetonitrile containing a known internal standard (e.g., verapamil). Causality: Verapamil acts as a high-clearance control to validate the enzymatic activity of the microsome batch.

  • Cytotoxicity Screening (HepG2): In parallel, seed HepG2 cells in a 96-well plate at 1×104 cells/well. Expose cells to a concentration gradient of the compound (1 μM to 100 μM) for 48 hours.

  • Data Acquisition:

    • Metabolism: Centrifuge the quenched microsomal samples and analyze the supernatant via LC-MS/MS to quantify the parent compound depletion and identify sulfoxide/sulfone metabolites.

    • Viability: Assess HepG2 cell viability using a standard MTT or CellTiter-Glo (ATP) assay.

Workflow cluster_assays Parallel Screening System Step1 Compound Preparation (100 μM in 0.1% DMSO) Step2 HepG2 Cell Incubation (48h Exposure Gradient) Step1->Step2 Step3 HLM CYP3A4 Assay (NADPH Dependent) Step1->Step3 Step4 Cell Viability Readout (MTT / ATP Assay) Step2->Step4 Toxicity Step5 LC-MS/MS Quantification (Metabolite Profiling) Step3->Step5 Clearance

Parallel high-throughput workflow for metabolic stability and cytotoxicity screening.

References

  • PubChemLite. "7-bromo-2,3,4,5-tetrahydro-1-benzothiepine". Université du Luxembourg.
  • NextSDS. "2,3,4,5-tetrahydro-1-benzothiepine-7-carboxylic acid — Chemical Substance Information". NextSDS Database.
  • Google Patents. "US7973030B2 - Benzothiazepine and benzothiepine compounds". Google Patents.
  • ResearchGate. "Synthesis and Oxidant Properties of Phase 1 Benzepine N-Oxides of Common Antipsychotic Drugs". ResearchGate.
  • PubMed Central (PMC). "An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo". National Institutes of Health.

Sources

Foundational

Pharmacokinetic Profiling of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine Derivatives: A Technical Guide for Systemic and Gut-Restricted Drug Design

Executive Summary & ADME Rationale The 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine scaffold (CAS 15084-57-8) is a privileged pharmacophore in modern drug discovery. The 7-bromo position serves as a highly versatile synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & ADME Rationale

The 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine scaffold (CAS 15084-57-8) is a privileged pharmacophore in modern drug discovery. The 7-bromo position serves as a highly versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing medicinal chemists to append diverse functional groups. Depending on the appended moiety, this scaffold can be driven toward two diametrically opposed pharmacokinetic (PK) profiles:

  • Gut-Restricted (Non-Systemic): By appending large, charged "kinetophores" (e.g., quaternary ammoniums or sulfonates), the derivative is engineered to remain strictly in the gastrointestinal tract. This is the foundational logic for Ileal Bile Acid Transporter (IBAT) inhibitors like volixibat, which are used for cholestatic liver diseases to prevent systemic toxicity[1][2].

  • Systemic: By appending lipophilic or basic amine moieties, the derivative achieves high oral bioavailability. This approach is utilized for systemic Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors (e.g., A3907)[3] and orally active CCR5 antagonists for HIV-1[4].

The primary metabolic liability of this scaffold is the thiepine sulfur atom, which is highly susceptible to sequential S-oxidation. Understanding and controlling this biotransformation is the cornerstone of its PK profiling.

In Vitro Pharmacokinetic Profiling Protocols

Protocol 1: Microsomal Stability & S-Oxidation Tracking

Causality: The thioether moiety in the benzothiepine ring is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes into sulfoxide (1-oxide) and sulfone (1,1-dioxide) metabolites. This oxidation drastically alters the topological polar surface area (tPSA), shifting target affinity and clearance rates. Profiling must explicitly track the parent compound and both oxidative states to calculate true intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the benzothiepine derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide at 100 ng/mL).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) transitions specific to the parent ( M ), sulfoxide ( M+16 ), and sulfone ( M+32 ).

Self-Validating System: Run a parallel negative control incubation without the NADPH regenerating system. If S-oxidation is observed in this control, it indicates chemical auto-oxidation rather than enzymatic metabolism, which would invalidate the biological CLint​ calculations.

Protocol 2: Caco-2 Permeability & Transporter Efflux Assessment

Causality: To confirm whether a derivative achieves the intended gut-restricted or systemic profile, bidirectional permeability must be measured. Gut-restricted IBAT inhibitors are designed to be substrates for apical efflux transporters (P-gp/BCRP) while possessing low passive permeability[1]. Conversely, systemic agents require high passive permeability and low efflux[3].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to form a fully polarized monolayer.

  • Dosing: Prepare a 10 µM dosing solution of the derivative in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Self-Validating System: Co-administer Lucifer Yellow (a paracellular marker) in all wells. If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions of the monolayer are compromised, and the data for that specific well must be discarded. Additionally, run a parallel assay with 50 µM verapamil (a P-gp inhibitor) to validate if a high efflux ratio is specifically P-gp mediated.

In Vivo Pharmacokinetic Profiling Protocols

Protocol 3: Mass Balance and Biliary Excretion in BDC Rats

Causality: Benzothiepine derivatives, particularly those targeting bile acid transporters, are heavily subjected to enterohepatic recirculation. Standard plasma PK sampling will fail to capture the drug pooling in the bile, leading to a severe underestimation of systemic absorption and clearance.

Step-by-Step Methodology:

  • Animal Preparation: Surgically prepare male Sprague-Dawley rats with jugular vein catheters (for blood sampling) and bile duct cannulas (BDC, for bile collection). Allow 48 hours for recovery.

  • Dosing: Administer the derivative orally (e.g., 10 mg/kg in 0.5% methylcellulose) or intravenously (e.g., 1 mg/kg in PEG400/Water).

  • Collection:

    • Blood: Collect at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

    • Bile: Collect continuously in fractions: 0-2, 2-4, 4-8, and 8-24 hours. Keep on ice to prevent ex vivo degradation.

    • Feces/Urine: Collect in metabolic cages over 24 hours.

  • Tissue Extraction: Homogenize feces in a 1:3 ratio of water/acetonitrile. Extract plasma and bile via protein precipitation.

  • Data Analysis: Calculate standard PK parameters (AUC, Cmax​ , t1/2​ , CL , Vss​ ).

Self-Validating System: Calculate the absolute mass balance. The total drug recovered (Unchanged Drug + Metabolites in Urine + Feces + Bile) must equal ≥85% of the administered dose. A lower recovery indicates uncharacterized metabolic pathways or deep tissue sequestration, which necessitates a subsequent radiolabeled ( 14C ) mass balance study[2].

Quantitative Data Summary

The following table synthesizes the target PK parameters required to validate the successful design of 7-bromo-benzothiepine derivatives based on their intended therapeutic application.

Compound ClassTarget ApplicationApparent Permeability ( Papp​ )Efflux RatioOral Bioavailability ( F% )Primary Excretion Route
Gut-Restricted Benzothiepine IBAT (e.g., Volixibat analogs) <1×10−6 cm/s >10 <1% Fecal ( >90% )
Systemic Benzothiepine ASBT (e.g., A3907 analogs) >10×10−6 cm/s <2 30−50% Biliary / Fecal
CNS-Active Benzothiepine CCR5 Antagonists >15×10−6 cm/s <1.5 >50% Hepatic / Renal

Workflow Visualization

PK_Workflow Start 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine Scaffold InVitro In Vitro ADME Profiling (Microsomes, Caco-2) Start->InVitro SOx S-Oxidation Assessment (Thioether -> Sulfone) InVitro->SOx Perm Permeability & Efflux Screening InVitro->Perm Gut Gut-Restricted Profile (IBAT Inhibitors) High Efflux, Low Perm Perm->Gut Kinetophore Appended Sys Systemic Profile (A3907 / CCR5 Antagonists) High Perm, Low Efflux Perm->Sys Lipophilic Modification InVivo In Vivo PK & Mass Balance (BDC Rat Models) Gut->InVivo Fecal Excretion Focus Sys->InVivo Plasma Exposure Focus

Pharmacokinetic profiling workflow for systemic vs. gut-restricted benzothiepine derivatives.

References

  • Discovery of Potent, Nonsystemic Apical Sodium-Codependent Bile Acid Transporter Inhibitors (Part 2) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans Source: PMC / Hepatology URL:[Link]

  • Orally active CCR5 antagonists as anti-HIV-1 agents: synthesis and biological activity of 1-benzothiepine 1,1-dioxide and 1-benzazepine derivatives containing a tertiary amine moiety Source: PubMed (Chem Pharm Bull) URL:[Link]

  • Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study Source: SpringerMedizin (Clinical Pharmacokinetics) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine as a Versatile Precursor in Drug Discovery

Introduction: Unlocking the Potential of the Benzothiepine Scaffold The 2,3,4,5-tetrahydro-1-benzothiepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the Benzothiepine Scaffold

The 2,3,4,5-tetrahydro-1-benzothiepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered ring structure, containing both a benzene ring and a sulfur atom, imparts specific conformational properties that are advantageous for molecular recognition by biological targets. The strategic introduction of functional groups onto this scaffold allows for the fine-tuning of pharmacological properties, making it a highly sought-after building block in drug discovery programs.

This guide focuses on the utility of a key intermediate, 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine , as a versatile precursor for the synthesis of novel drug candidates. The bromine atom at the 7-position serves as a crucial handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments. This allows for the systematic exploration of the chemical space around the benzothiepine core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Herein, we provide detailed protocols for the synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine and its subsequent elaboration using palladium-catalyzed cross-coupling reactions. We will illustrate its application in the context of synthesizing analogs of known psychoactive drugs, highlighting the power of this precursor in accelerating drug discovery efforts.

Physicochemical Properties of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective use in subsequent reactions. The following table summarizes the key properties of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

PropertyValueSource
CAS Number 15084-57-8[1]
Molecular Formula C₁₀H₁₁BrS[1]
Molecular Weight 243.17 g/mol [1]
Appearance Off-white to light yellow solid-
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)General knowledge

Proposed Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available 4-bromothiophenol. The following protocol is based on well-established synthetic transformations for analogous benzoxepine systems and provides a robust starting point for optimization.[2]

Overall Synthetic Scheme

4-Bromothiophenol 4-Bromothiophenol 1-Bromo-4-((4-chlorobutyl)thio)benzene 1-Bromo-4-((4-chlorobutyl)thio)benzene 4-Bromothiophenol->1-Bromo-4-((4-chlorobutyl)thio)benzene 4-Chloro-1-iodobutane, K2CO3, Acetone 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine 1-Bromo-4-((4-chlorobutyl)thio)benzene->7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine AlCl3, DCM

Caption: Proposed synthetic route to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-((4-chlorobutyl)thio)benzene

  • To a solution of 4-bromothiophenol (1.0 eq.) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq.).

  • To this suspension, add 4-chloro-1-iodobutane (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 1-Bromo-4-((4-chlorobutyl)thio)benzene.

Step 2: Intramolecular Friedel-Crafts Cyclization to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

  • To a solution of 1-Bromo-4-((4-chlorobutyl)thio)benzene (1.0 eq.) in anhydrous dichloromethane (DCM) (20 mL/mmol) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

Application in Drug Discovery: A Precursor to Zotepine Analogs

Zotepine is an atypical antipsychotic drug used for the treatment of schizophrenia.[3] Its core structure is a dibenzothiepine ring system. 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine serves as an excellent starting point for the synthesis of Zotepine analogs by leveraging the bromo-substituent for carbon-carbon and carbon-nitrogen bond formation.

Illustrative Synthetic Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4] The following protocol outlines a general procedure for the coupling of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine with an arylboronic acid, a key step in the synthesis of various drug-like molecules.

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine 7-Aryl-2,3,4,5-tetrahydro-1-benzothiepine 7-Aryl-2,3,4,5-tetrahydro-1-benzothiepine 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine->7-Aryl-2,3,4,5-tetrahydro-1-benzothiepine Arylboronic Acid, Pd Catalyst, Base, Solvent, Heat

Caption: General scheme for the Suzuki-Miyaura coupling of the precursor.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (1.0 eq.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DME)

  • Degassed water (if using a two-phase system)

Procedure:

  • To an oven-dried Schlenk flask, add 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Place the Schlenk flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 7-aryl-2,3,4,5-tetrahydro-1-benzothiepine derivative.

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.[5] Performing the reaction under an inert atmosphere is crucial for catalytic activity.

  • Choice of Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent system can significantly impact the reaction yield and rate and often requires optimization for specific substrates.[6]

  • Ligand Selection (if using a pre-catalyst): The phosphine ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.

Biological Evaluation of Benzothiepine Derivatives: Insights from Zotepine

The antipsychotic effect of Zotepine is primarily mediated through its antagonist activity at dopamine (D₂) and serotonin (5-HT₂A) receptors.[3][7] Additionally, its active metabolite, norzotepine, is a potent norepinephrine reuptake inhibitor.[3] This multi-receptor profile is characteristic of many atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8][9]

Derivatives synthesized from 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine can be evaluated for their affinity to these key receptors using in vitro binding assays. Further characterization can involve functional assays to determine their antagonist or agonist activity.

Signaling Pathway of Dopamine D₂ and Serotonin 5-HT₂A Receptors

cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 Serotonin 5-HT2A Receptor (Gq/11-coupled) Dopamine Dopamine D2R D2R Dopamine->D2R Gi/o Gi/o D2R->Gi/o activates Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP decreases Downstream Effects (e.g., PKA) Downstream Effects (e.g., PKA) cAMP->Downstream Effects (e.g., PKA) modulates Zotepine_D2 Zotepine Zotepine_D2->D2R antagonizes Serotonin Serotonin 5HT2AR 5HT2AR Serotonin->5HT2AR Gq/11 Gq/11 5HT2AR->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG increases Downstream Effects (e.g., Ca2+ release, PKC) Downstream Effects (e.g., Ca2+ release, PKC) IP3 & DAG->Downstream Effects (e.g., Ca2+ release, PKC) modulates Zotepine_5HT2A Zotepine Zotepine_5HT2A->5HT2AR antagonizes

Sources

Application

Application Note: Chromatographic Purification of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Context The compound 7-Bromo-2,3,4,5-tetrahydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Context

The compound 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS: 15084-57-8) is a critical synthetic intermediate, frequently utilized in the development of apical sodium-dependent bile acid transporter (ASBT) inhibitors and other pharmaceutical agents targeting metabolic and cardiovascular diseases[1].

Purifying this thioether-containing heterocycle presents specific challenges. The crude reaction mixtures typically contain unreacted starting materials, des-bromo byproducts, and over-oxidized sulfur species (sulfoxides and sulfones) generated during ring-closure or halogenation steps. This application note details a robust, two-dimensional chromatographic strategy—combining normal-phase flash chromatography for bulk clearance of polar impurities with reverse-phase preparative HPLC for high-resolution polishing.

Physicochemical Profile

Understanding the target's physicochemical properties is the foundation of any self-validating chromatographic method. The predicted XLogP of ~3.9 indicates high lipophilicity, dictating the use of non-polar solvent systems for normal-phase separation and high-organic gradients for reverse-phase elution[2].

Table 1: Key Physicochemical Properties

ParameterValueChromatographic Implication
Molecular Formula C₁₀H₁₁BrSHalogenation increases retention on C18 columns.
Molecular Weight 243.17 g/mol Suitable for standard LC-MS detection (ESI+).
Predicted XLogP 3.9Highly hydrophobic; requires strong non-polar eluents.
Functional Groups Thioether, Aryl BromideSusceptible to oxidation; avoid prolonged air exposure.

Mechanistic Rationale & Workflow

To achieve >99% purity, a sequential purification strategy is required.

  • Normal-Phase Silica Gel Chromatography: Leverages the stark polarity difference between the target thioether and its oxidized byproducts. Benzothiepines elute readily in hexane/ethyl acetate mixtures, while sulfoxides and sulfones remain strongly adsorbed to the stationary phase[3].

  • Reverse-Phase Preparative HPLC (C18): Separates the target from structurally similar non-polar impurities, such as the des-bromo analog. The bulky bromine atom significantly increases the hydrophobic surface area, causing the brominated target to elute later than the unbrominated species on a C18 column.

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Flash Normal-Phase Flash (Silica Gel) LLE->Flash HPLC Reverse-Phase Prep-HPLC (C18) Flash->HPLC Pure Purified Target (>99% Purity) HPLC->Pure

Caption: Chromatographic purification workflow for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

Protocol 1: Normal-Phase Flash Chromatography (Primary Purification)

Causality & Expertise Insight: The primary goal here is bulk mass reduction. By utilizing a step-gradient of Hexane and Ethyl Acetate, we exploit the weak hydrogen-bonding capacity of the thioether. The target molecule will elute at low Ethyl Acetate concentrations (~5-10%), leaving highly polar impurities trapped at the column head.

Materials
  • Stationary Phase: Irregular silica gel (40-63 µm, 60 Å).

  • Mobile Phase A: Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Detection: UV at 254 nm.

Step-by-Step Methodology
  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (1:2 w/w ratio to crude mass) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Self-Validation Check: Ensure no residual DCM remains, as it will disrupt the initial hexane band and cause peak tailing.

  • Column Equilibration: Equilibrate the flash column with 3 column volumes (CV) of 100% Hexane.

  • Elution Gradient:

    • 0-2 CV: 100% Hexane (Elutes highly non-polar aliphatic impurities).

    • 2-7 CV: 95% Hexane / 5% Ethyl Acetate (Target compound begins to elute).

    • 7-12 CV: 90% Hexane / 10% Ethyl Acetate (Ensures complete elution of the target).

    • 12-15 CV: 50% Hexane / 50% Ethyl Acetate (Column flush for polar sulfoxide/sulfone species).

  • Fraction Analysis: Perform Thin Layer Chromatography (TLC) on collected fractions using a 9:1 Hexane:EtOAc system. The target molecule will appear as a distinct UV-active spot at Rf​≈0.45 .

  • Pooling: Combine only the fractions showing a single spot. Evaporate under reduced pressure at 35°C to yield the semi-pure intermediate.

Impurities cluster_0 Silica Gel Elution Profile (Hexane/EtOAc) Mixture Crude Extract NP_Nonpolar Non-polar Byproducts (Des-bromo analogs) Mixture->NP_Nonpolar Low Polarity NP_Target 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine Mixture->NP_Target Target Polarity NP_Polar Polar Impurities (Sulfoxides/Sulfones) Mixture->NP_Polar High Polarity

Caption: Normal-phase elution profile separating the target from oxidation byproducts.

Protocol 2: Reverse-Phase Preparative HPLC (Polishing)

Causality & Expertise Insight: While flash chromatography removes polar mass, it often fails to resolve the target from structural analogs (e.g., positional isomers or des-bromo derivatives). Reverse-phase HPLC on a C18 matrix relies on hydrophobic partitioning. The addition of 0.1% Formic Acid prevents peak tailing by suppressing the ionization of any trace basic impurities, ensuring sharp, symmetrical peaks.

Materials
  • Column: Prep C18 (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 20 mL/min.

  • Detection: PDA (monitoring 220 nm and 254 nm).

Table 2: Preparative HPLC Gradient Method

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (ACN)Rationale
0.05050Initial hold to focus the injection band.
2.05050Stabilize baseline.
15.01090Shallow gradient to separate closely related hydrophobic analogs.
18.00100Column wash to remove highly retained lipophilic dimers.
22.05050Re-equilibration for the next injection.
Step-by-Step Methodology
  • Sample Preparation: Dissolve the semi-pure compound from Protocol 1 in a 1:1 mixture of Acetonitrile and Water. Filter through a 0.45 µm PTFE syringe filter. Self-Validation Check: If the sample is cloudy, increase the ACN ratio slightly to prevent on-column precipitation.

  • Injection: Inject 500 µL to 1 mL per run, depending on column loading capacity.

  • Collection: Set the fraction collector to trigger on the UV threshold at 254 nm. The target compound typically elutes between 11.5 and 13.0 minutes under these gradient conditions.

  • Lyophilization: Pool the pure fractions. Remove the acetonitrile via rotary evaporation at 30°C, then lyophilize the remaining aqueous suspension to yield the pure 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine as a solid/oil.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the final product, the purified compound must be validated using LC-MS and NMR.

  • Mass Spectrometry: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) at m/z ~242.98 and 244.98[M+H]⁺[2].

  • Troubleshooting Co-elution (Normal Phase): If the target co-elutes with polar impurities, the silica gel may be deactivated by ambient moisture. Ensure the use of fresh, dry silica and anhydrous solvents.

  • Troubleshooting Peak Tailing (Reverse Phase): If the target peak tails significantly, check the pH of the mobile phase. Ensure the formic acid concentration is strictly maintained at 0.1% v/v to maintain a consistent hydrophobic environment.

References

  • Université du Luxembourg (uni.lu)
  • The Journal of Organic Chemistry (acs.org)
  • US6586434B2 - Method for the preparation of tetrahydrobenzothiepines Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine for Aqueous Assays

Overview of the Chemical Challenge Working with 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8)[1] presents significant formulation challenges due to its extreme lipophilicity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview of the Chemical Challenge

Working with 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8)[1] presents significant formulation challenges due to its extreme lipophilicity. With a predicted XLogP of 3.9[2], the combination of a hydrophobic brominated aromatic ring and a bulky 7-membered sulfur-containing thiepine heterocycle renders it practically insoluble in pure water.

Crucially, the absence of ionizable acidic or basic functional groups means that traditional pH adjustment strategies are entirely ineffective. This guide provides validated, self-validating methodologies to overcome these solubility barriers for both in vitro and in vivo applications.

Formulation Decision Matrix

Before selecting a protocol, use the following logical framework to determine the optimal solubility enhancement strategy based on your downstream application.

Solubility_Decision_Tree Start 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine InVitro In Vitro Assays (Cell-based / Biochemical) Start->InVitro InVivo In Vivo Formulation (Animal Dosing) Start->InVivo DMSO Use DMSO Stock (Max 0.1-1% final) InVitro->DMSO Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo Low/Med Dose Cosolvent PEG400 / Tween 80 Co-solvency InVivo->Cosolvent High Dose Precipitation Precipitation upon dilution? DMSO->Precipitation Precipitation->Cyclo Yes Proceed to Assay Proceed to Assay Precipitation->Proceed to Assay No

Decision matrix for selecting the optimal solubility enhancement strategy.

Troubleshooting Guide & Methodologies

Protocol A: Co-solvency (DMSO / PEG 400)

Causality: Co-solvents enhance solubility by disrupting the highly ordered hydrogen-bonding network of water. This lowers the dielectric constant of the aqueous medium, reducing the polarity gap between the water and the lipophilic benzothiepine derivative[3].

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10–50 mM master stock.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS or HEPES) to 37°C to increase the kinetic rate of dissolution.

  • Dilution: Add the DMSO stock dropwise to the buffer under vigorous vortexing. Do not add the buffer to the DMSO, as this causes rapid local supersaturation.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a pellet forms at the bottom of the tube, "solvent-shift precipitation" has occurred[4], and you must switch to Protocol B.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic bromobenzothiepine core partitions into this cavity via van der Waals forces, forming a water-soluble inclusion complex that physically shields the hydrophobic moieties from the aqueous environment[5].

Cyclodextrin_Workflow A 1. Weigh Compound (Excess) C 3. Mix & Sonicate (Temp < 40°C) A->C B 2. Prepare 20% HP-β-CD Buffer B->C D 4. Equilibrate (24h at 25°C) C->D E 5. Filter (0.22 µm) to isolate complex D->E

Step-by-step workflow for preparing HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer.

  • Compound Addition: Add an excess amount of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (e.g., 5 mg/mL) to the cyclodextrin solution to create a suspension.

  • Sonication: Sonicate the suspension for 30 minutes. Critical: Maintain the water bath below 40°C to prevent thermal oxidation of the thiepine sulfur atom.

  • Equilibration: Place the mixture on an orbital shaker at room temperature (25°C) for 24 hours to allow the complexation equilibrium to be reached.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. The filter removes any uncomplexed, insoluble drug. Quantify the exact concentration of the solubilized complex in the filtrate using HPLC-UV.

Quantitative Data Presentation

The following table summarizes the expected outcomes and compatibility profiles of the various solubility enhancement strategies when applied to lipophilic heterocycles like 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

StrategyMax Achievable ConcentrationBiocompatibility (In Vitro)Biocompatibility (In Vivo)Downstream Assay Interference
DMSO Co-solvency Low (< 50 µM final)Moderate (Max 1% v/v)Poor (Toxicity/Emboli risks)High (Enzyme inhibition risk)
PEG 400 Co-solvency Moderate (~ 1-2 mM)Good (Max 5% v/v)Moderate (Viscosity issues)Low
HP-β-CD Complexation High (> 5 mM)ExcellentExcellentLow (May lower free-drug fraction)
Surfactant (Tween 80) High (> 5 mM)Poor (Cell lysis risk)Good (Common in IV)High (Micelles trap assay dyes)

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into the assay buffer? A: This is a classic case of "solvent-shift precipitation." When the DMSO stock is diluted, the local concentration of water rapidly increases. Because the drug is extremely insoluble in water, it cannot rapidly redissolve in the new microenvironment and crashes out as amorphous or crystalline precipitates[4]. To mitigate this, keep the final DMSO concentration below 1% (v/v), add the stock dropwise to a rapidly stirring buffer, or switch to cyclodextrin complexation.

Q: I adjusted the pH of my buffer to 2.0, but the compound still won't dissolve. Why? A: 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine lacks basic or acidic functional groups (such as amines or carboxylates) that can be ionized in the physiological or experimental pH range. Because no salt can be formed, pH adjustment is entirely ineffective for this specific molecule. Focus your efforts on co-solvents or inclusion complexation instead.

Q: Can I use heat to force the compound into solution faster? A: While mild heating (up to 40°C) can increase the kinetic rate of dissolution, excessive heat must be strictly avoided. The sulfur atom in the thiepine ring is highly susceptible to oxidation (forming a sulfoxide or sulfone) in the presence of dissolved oxygen and heat. If mild heating is absolutely required, purge your buffer with nitrogen or argon gas first to displace dissolved oxygen.

References

  • Source: globalresearchonline.
  • Source: aaronchem.
  • Source: uni.
  • Source: nih.gov (PMC)
  • Source: ijpsjournal.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine. The unique electronic and steric properties of this heterocyclic scaffold can present challenges. This document is designed to help you navigate these complexities and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is sluggish or results in a low yield. What are the primary factors to investigate?

A1: Low conversion rates are a common hurdle and typically point to suboptimal reaction conditions or reagent degradation.[1] The electron-rich nature of the benzothiepine ring system can make oxidative addition, the first step in the catalytic cycle, more challenging compared to electron-deficient aryl bromides.[2]

Here’s a prioritized checklist for troubleshooting:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[3][4]

  • Base Selection: The base is not merely a proton scavenger; it activates the boronic acid to facilitate the rate-determining transmetalation step.[5] The right base depends heavily on your solvent and substrates.[6]

  • Solvent System: The solvent influences reagent solubility, catalyst stability, and the reactivity of the base.[7][8] Biphasic systems, often containing water, are common as they can help dissolve inorganic bases.[9]

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation.[1] Ensure your boronic acid is fresh or consider using more stable alternatives like pinacol esters or MIDA boronates.[1][3]

  • Temperature: Many Suzuki couplings require heating to overcome activation barriers.[1]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction that consumes your nucleophile and reduces the yield of the desired product.[3] It is often promoted by the presence of Pd(II) species and oxygen.[3]

Troubleshooting Steps:

  • Thorough Degassing: Oxygen can lead to the oxidative homocoupling of boronic acids.[3] Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture.[10]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which require in-situ reduction that can be inefficient.

  • Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help drive the desired cross-coupling reaction.[10]

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different ligands may be necessary to find a system that favors cross-coupling.[10]

Q3: Dehalogenation of my 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is a major side product. What causes this and how can it be prevented?

A3: Dehalogenation (replacement of the bromine atom with a hydrogen) is a side reaction that reduces your yield.[1] It typically arises from sources of hydride in the reaction mixture.

Potential Sources and Solutions:

  • Bases: Amine bases can sometimes act as hydride donors. Consider switching to inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[1]

  • Solvents: Alcohols and even DMF can sometimes serve as hydride sources.[1][9] If dehalogenation is significant, using aprotic solvents like dioxane or toluene is recommended.[1]

  • Boronic Acid Impurities: Impurities in the boronic acid can sometimes contribute to dehalogenation. Using high-purity or recrystallized boronic acid may help.

Troubleshooting Workflow

For a systematic approach to optimizing your reaction, follow this workflow.

Suzuki_Troubleshooting Start Low Yield / No Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Optimize_Catalyst Screen Catalyst System (Ligand & Pd Source) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Optimize_Catalyst->Optimize_Base Still Low Yield Optimize_Solvent Screen Solvents (Dioxane, Toluene, THF/H₂O) Optimize_Base->Optimize_Solvent Still Low Yield Optimize_Temp Adjust Temperature Optimize_Solvent->Optimize_Temp Still Low Yield Success High Yield Achieved Optimize_Temp->Success High Yield Side_Reaction Side Reactions Observed? (Homocoupling, Dehalogenation) Optimize_Temp->Side_Reaction Conversion Improved Side_Reaction->Success No Address_Homocoupling Address Homocoupling: - Degas Thoroughly - Use Pd(0) source - Adjust Stoichiometry Side_Reaction->Address_Homocoupling Yes (Homocoupling) Address_Dehalogenation Address Dehalogenation: - Change Base (e.g., to K₃PO₄) - Use Aprotic Solvent Side_Reaction->Address_Dehalogenation Yes (Dehalogenation) Address_Homocoupling->Optimize_Catalyst Address_Dehalogenation->Optimize_Base Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reagents R¹-X (Aryl Halide) Reagents->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [4]

Base and Solvent System Optimization

The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step. [5]The choice of base and solvent are intrinsically linked.

BaseCommon SolventsStrengths & Considerations
K₃PO₄ Dioxane/H₂O, Toluene/H₂OA strong, effective base for many systems. Good for substrates prone to dehalogenation. [1][6]
Cs₂CO₃ Dioxane, Toluene, THFHighly soluble in organic solvents, often used for challenging couplings. [6][11]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA common, cost-effective choice. Often requires aqueous co-solvent. [6]
KF DMF, DioxaneCan be effective and may prevent cleavage of base-sensitive functional groups like esters. [12]

The solvent system must solubilize the organic substrates, the catalyst, and, to some extent, the base or the activated boronate species. [7][9]

  • Aprotic Polar Solvents: Dioxane, THF, and Toluene are excellent choices, often used with a small amount of water to dissolve inorganic bases. [9]* DMF: Can be useful for substrates with poor solubility, but be aware of its potential to act as a hydride source, leading to dehalogenation. [9]* Solvent Quality: Ensure solvents are anhydrous (if required) and properly degassed. Impurities in solvents can poison the catalyst. [1][7]

Experimental Protocols

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol provides a starting point for optimizing the reaction of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

Materials:

  • 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Solvent (e.g., Dioxane/H₂O, 5:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, the arylboronic acid, and the base.

  • In a separate vial, weigh the palladium precatalyst and ligand and add them to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [10]

Protocol 2: Using Boronic Esters to Mitigate Decomposition

If boronic acid instability is suspected, switching to a more stable pinacol ester derivative is a reliable strategy. [10] Procedure:

  • Follow the general procedure in Protocol 1, but substitute the arylboronic acid with the corresponding arylboronic acid pinacol ester (1.2 mmol, 1.2 eq.).

  • Stronger bases like K₃PO₄ are typically required to facilitate the in-situ hydrolysis of the ester to the active boronic acid.

  • Reaction times may need to be extended as the "slow release" of the boronic acid can result in a slower overall reaction rate. [10]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Royal Society of Chemistry. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Available at: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine vs other halogenated benzothiepines

An In-Depth Comparative Guide to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine and Other Halogenated Analogues for Drug Discovery Authored by a Senior Application Scientist Abstract The 2,3,4,5-tetrahydro-1-benzothiepine sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine and Other Halogenated Analogues for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The 2,3,4,5-tetrahydro-1-benzothiepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of halogen atoms onto the benzene ring is a well-established strategy to modulate a molecule's physicochemical properties and pharmacological profile. This guide provides a comprehensive comparison of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine with its chloro- and fluoro-analogues. We delve into the synthetic routes, structure-property relationships, and potential biological implications, supported by experimental data from analogous heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogenation on this important scaffold.

Introduction: The Strategic Role of Halogenation in Benzothiepine Scaffolds

The benzothiepine core, a seven-membered sulfur-containing heterocycle fused to a benzene ring, is a versatile template for designing novel therapeutics. Halogenation is a critical tool in drug design, influencing parameters such as lipophilicity, metabolic stability, and binding affinity.[1][2] The choice of halogen—fluorine, chlorine, or bromine—and its position on the aromatic ring can profoundly alter the molecule's interaction with biological targets.[2] For instance, the electron-withdrawing nature of halogens can affect the pKa of nearby functional groups, while their size and ability to form halogen bonds can lead to enhanced binding affinity and selectivity for target proteins.[2][3][4][5]

This guide focuses on the 7-position of the 2,3,4,5-tetrahydro-1-benzothiepine ring system. Substitution at this position is particularly interesting as it can influence interactions within target binding pockets, analogous to the well-documented effects of 7-substitution in the benzodiazepine series, which also features a seven-membered heterocyclic ring.[6][7] We will compare the known properties of the 7-bromo derivative with its 7-chloro and 7-fluoro counterparts to provide a rationale for selecting specific analogues in a drug discovery program.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of halogenated 2,3,4,5-tetrahydro-1-benzothiepines typically involves multi-step sequences starting from commercially available halogenated thiophenols or related precursors. The general strategy often involves the construction of the seven-membered ring through intramolecular cyclization reactions.

General Synthetic Strategy

A common approach involves the reaction of a halogenated thiophenol with a suitable four-carbon synthon to build the thiepine ring. An exemplary workflow is outlined below.

cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Halogenated Thiophenol (e.g., 4-Bromothiophenol) C S-Alkylated Intermediate A->C Base (e.g., NaOH) B γ-Butyrolactone or 4-halobutyric acid derivative B->C D Intramolecular Friedel-Crafts Acylation C->D E 7-Halo-2,3,4,5-tetrahydro- 1-benzothiepin-5-one D->E Acid Catalyst (e.g., PPA, H2SO4) F Clemmensen or Wolff-Kishner Reduction E->F G 7-Halo-2,3,4,5-tetrahydro- 1-benzothiepine F->G

Caption: General workflow for the synthesis of 7-halogenated benzothiepines.

This synthetic route allows for the introduction of different halogens at the 7-position by starting with the appropriately substituted thiophenol. The intermediate ketone, 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one[8], is a key precursor for further derivatization.

Comparative Physicochemical Properties

The nature of the halogen atom at the 7-position directly impacts the molecule's physical and chemical properties. These differences are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Property7-Fluoro Analogue7-Chloro Analogue7-Bromo AnalogueCausality & Implication
Molecular Weight ~200.28 g/mol ~216.73 g/mol 243.17 g/mol [9]Increasing molecular weight can affect diffusion and membrane permeability.
Lipophilicity (cLogP) LowerIntermediateHigherLipophilicity increases with the size of the halogen (Br > Cl > F). This significantly impacts solubility, plasma protein binding, and ability to cross the blood-brain barrier.
Electronegativity Highest (3.98)High (3.16)High (2.96)The high electronegativity of fluorine can create strong dipoles and alter the acidity of adjacent protons, but it is a poor halogen bond donor.
Halogen Bond Donor Strength NegligibleModerateStrongBromine is a strong halogen bond donor, enabling potent, specific interactions with electron-rich atoms (like oxygen or nitrogen) in a protein binding site.[3][4] This can be a key driver of affinity.
Metabolic Stability C-F bond is very strongC-Cl bond is stableC-Br bond is weakerThe C-F bond is generally resistant to metabolic cleavage. The C-Br bond can be more susceptible to metabolic dehalogenation, which can be a clearance pathway.

Structure-Activity Relationship (SAR) and Biological Potential

While direct comparative biological data for the 7-halogenated-2,3,4,5-tetrahydro-1-benzothiepines is limited, we can infer potential activities and SAR trends from studies on related halogenated heterocyclic scaffolds, such as benzothiazepines, benzodiazepines, and benzothiophenes.[6][7][10][11]

Inferred Biological Activities
  • Central Nervous System (CNS) Activity: Benzodiazepines, which are structurally analogous, are classic CNS-active agents. Their activity is strongly modulated by a halogen at the 7-position (e.g., Diazepam, a 7-chloro-1,4-benzodiazepine).[7] It is hypothesized that 7-halogenated benzothiepines could exhibit similar CNS-modulating properties. The lipophilicity trend (Br > Cl > F) suggests that the bromo-derivative would have the highest potential for brain penetration.

  • Anticancer Activity: Halogenated benzothiadiazine and benzothiazepine derivatives have shown promising anticancer activities.[12][13] The mechanism often involves the induction of apoptosis or inhibition of key cellular processes. The specific halogen can influence potency and selectivity against different cancer cell lines.

  • Antimicrobial Activity: Various 1,5-benzothiazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[14][15] The presence and nature of substituents on the phenyl ring were found to have a great effect on the antimicrobial activity.[15]

SAR Logic: The Impact of the Halogen Choice

The choice of halogen is a critical decision in lead optimization. The following diagram illustrates the logical relationships between the halogen substituent and its potential impact on pharmacological properties.

cluster_0 Halogen at Position 7 cluster_1 Physicochemical Drivers cluster_2 Potential Pharmacological Outcomes A Choice of Halogen (F, Cl, Br) B Increased Lipophilicity (Br > Cl > F) A->B C Halogen Bonding (Br > Cl > F) A->C D Metabolic Stability (F > Cl > Br) A->D F Improved Membrane Permeability (e.g., BBB penetration) B->F E Enhanced Binding Affinity C->E H Altered Target Selectivity C->H G Modified Pharmacokinetics (e.g., longer half-life) D->G A Synthesized Compound B TLC/HPLC/UPLC Purity Assessment A->B C Mass Spectrometry (MS) Confirm Molecular Weight B->C Purity >95% D NMR Spectroscopy (¹H, ¹³C) Structural Elucidation C->D E Final Characterized Compound D->E

Sources

Comparative

High-Fidelity Purity Validation of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine: An LC-MS/MS Comparative Guide

The Analytical Challenge: Causality in Chemical Structure 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS 15084-57-8) is a critical synthetic intermediate, frequently utilized in the development of benzothiepine-derived...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality in Chemical Structure

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS 15084-57-8) is a critical synthetic intermediate, frequently utilized in the development of benzothiepine-derived therapeutics such as apical sodium co-dependent bile acid transporter (ASBT) inhibitors ([1]). Validating the purity of this compound presents a unique dual-faceted challenge for analytical scientists:

  • Thioether Lability : The tetrahydrobenzothiepine core features a cyclic thioether. Thioethers are highly susceptible to thermal oxidation, rapidly converting to sulfoxides or sulfones under high-heat conditions.

  • Halogen Isotopic Fingerprint : The bromine substituent provides a distinct isotopic distribution. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively) ([2], ).

Relying on legacy methods like Gas Chromatography-Mass Spectrometry (GC-MS) introduces a critical failure point: the high temperature of the GC injection port (>250°C) induces artificial thermal oxidation of the thioether. This creates "ghost" sulfoxide impurities, skewing the purity profile. Conversely, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizes ambient electrospray ionization (ESI), preserving the molecule's structural integrity while leveraging the bromine isotopic doublet as an intrinsic, self-validating structural tag.

Comparative Analysis of Purity Validation Modalities

To objectively evaluate the best approach for this specific intermediate, we must compare the performance of standard analytical modalities against the chemical realities of the compound.

Analytical ModalityMechanism of DetectionThermal Degradation RiskSpecificity for Halogenated ThioethersVerdict
LC-HRMS Exact mass & Isotopic envelopeLow (Ambient ionization)Exceptional (1:1 Br doublet filtering)Gold Standard
GC-MS Electron Ionization (EI)High (Inlet-induced oxidation)Good (EI fragmentation)Not Recommended
HPLC-UV Chromophore absorptionLow Poor (Co-elution masking)Supplemental Only
qNMR Nuclear spin resonanceNone Moderate (Lacks trace sensitivity)Best for Bulk Assay

Mechanistic Workflow: Self-Validating Isotopic Filtering

A robust analytical protocol must be a self-validating system ([3]). By programming the mass spectrometer to recognize the exact mass and the 1:1 isotopic ratio, the system automatically authenticates the target compound and flags any deviation. Any peak in the chromatogram lacking this M/M+2 doublet is immediately categorized as a non-brominated impurity (e.g., a des-bromo synthetic byproduct).

LCMS_Workflow Sample 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine Sample LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI MS1 MS1 Full Scan Isotopic Pattern Recognition ESI->MS1 Filter Does peak exhibit 1:1 79Br/81Br ratio? MS1->Filter Target Target Compound / Brominated Impurity Trigger MS2 Filter->Target Yes (m/z 243/245) NonTarget Non-Brominated Impurity (e.g., Desbromo-derivative) Filter->NonTarget No (e.g., m/z 165) MS2 MS/MS Fragmentation (Thiepine ring cleavage) Target->MS2 Purity Purity & Impurity Quantification NonTarget->Purity MS2->Purity

Fig 1: LC-MS/MS workflow utilizing intrinsic bromine isotopic filtering for purity validation.

Step-by-Step LC-MS/MS Purity Validation Protocol

This methodology aligns with the ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring specificity and linearity across the reportable range ([4]).

Phase 1: Sample Preparation (Self-Validating Spike-Recovery)
  • Primary Solution : Dissolve 10.0 mg of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine in 10 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

  • Working Dilution : Dilute to 10 µg/mL using 50:50 ACN:Water containing 0.1% Formic Acid.

  • Matrix Spike (Causality Check) : Prepare a parallel sample spiked with 0.1% of a known des-bromo standard.

    • Causality: This ensures the MS1 filtering logic correctly differentiates the non-brominated impurity from the target compound's isotopic envelope, proving the method's specificity without relying solely on retention time.

Phase 2: UHPLC Separation Parameters
  • Column : C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase : Solvent A: Water + 0.1% Formic Acid. Solvent B: ACN + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

    • Causality: The gradual lipophilic shift ensures baseline resolution between the highly non-polar target compound and early-eluting polar oxidized impurities (e.g., sulfoxides), preventing ion suppression in the ESI source.

Phase 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Ionization : Electrospray Ionization Positive (ESI+). Capillary voltage: 3.0 kV.

  • MS1 Scan : Range m/z 100–600. Resolution: 70,000 (FWHM).

  • Isotopic Trigger (Data-Dependent MS2) : Program the acquisition software to trigger MS2 fragmentation ONLY if the precursor ion exhibits a 1:1 intensity ratio at M and M+2.

    • Causality: The [M+H]⁺ exact mass for C 10​ H 11​ BrS is m/z 242.9840 ( 79 Br) and 244.9820 ( 81 Br). By enforcing a mass defect filter based on this doublet, the system inherently ignores background matrix noise, guaranteeing that only process-related impurities are quantified.

Experimental Data Presentation: Impurity Profiling

The following table summarizes simulated quantitative data derived from the LC-MS/MS validation run. The integration of the Extracted Ion Chromatograms (EIC) provides a highly accurate purity assessment.

Peak IDRetention Time (min)m/z [M+H]⁺Isotopic PatternIdentificationRelative Abundance (%)
12.4165.1NoneDes-bromo impurity0.15
23.8259.0 / 261.01:1 (Br)Sulfoxide (Oxidized)0.42
3 4.5 243.0 / 245.0 1:1 (Br) 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine 99.30
45.1485.0 / 487.0 / 489.01:2:1 (Br₂)Brominated Dimer0.13

Data Interpretation : Peak 1 lacks the bromine signature, indicating a failure in the bromination step or a debromination degradation event. Peak 2 retains the bromine signature but exhibits a +16 Da mass shift and an earlier retention time, confirming it as the polar sulfoxide degradation product. The target compound (Peak 3) is successfully isolated and quantified at 99.30% purity, free from the thermal artifacts that would have plagued a GC-MS analysis.

References

  • Isotopes in Mass Spectrometry . Chemistry Steps.[Link]

  • Ch13 - Mass Spectroscopy . University of Calgary.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency (EMA).[Link]

  • Method for the preparation of tetrahydrobenzothiepines (US6586434B2).
  • 8 Essential Characteristics of LC-MS/MS Method Validation . Resolian.[Link]

Sources

Validation

Comparative Binding Affinity of 7-Bromo-2,3,4,5-Tetrahydro-1-Benzothiepine Derivatives: A Structural and Mechanistic Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary: The 7-Bromo-Benzothiepine Scaffold In modern medicinal chemistry, the 7-bromo-2,3,4,5-tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The 7-Bromo-Benzothiepine Scaffold

In modern medicinal chemistry, the 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine core (CAS 15084-57-8) serves as a highly privileged structural intermediate[1][2]. While the base molecule itself is a synthetic building block, its functionalized derivatives—particularly the 1,1-dioxides and 5-amino substituted analogs—exhibit remarkable binding affinities across a range of complex biological targets. These include G-protein coupled receptors (GPCRs) such as the CCR5 chemokine receptor[3][4], as well as critical transport proteins like the Apical Sodium-dependent Bile Acid Transporter (ASBT)[5][6].

As an application scientist evaluating structural kinetics, the transition from traditional nitrogen-containing benzazepines to sulfur-containing benzothiepines is not merely a trivial isosteric replacement[7]. The larger atomic radius of sulfur, combined with its oxidation to a sulfone ( SO2​ ), fundamentally alters the puckering dynamics of the 7-membered ring. When coupled with a highly polarizable 7-bromo substituent, this scaffold achieves exceptional shape complementarity and prolonged residence times within deep, lipophilic transmembrane pockets.

Mechanistic Causality: Why the 7-Bromo Substitution Outperforms Alternatives

When designing allosteric modulators, thermodynamic affinity ( Ki​ ) is only half the equation; target residence time (driven by the dissociation rate, koff​ ) often dictates clinical efficacy.

  • Halogen Bonding and Polarizability: The 7-bromo substitution provides a unique advantage over 7-chloro or unhalogenated analogs. Bromine's large van der Waals radius and high polarizability allow it to engage in strong London dispersion forces and directed halogen bonding with aromatic residues (e.g., Tyrosine or Tryptophan) deep within the GPCR transmembrane bundle.

  • Ring Puckering and Vectorial Projection: The thiepine 1,1-dioxide ring restricts the conformational flexibility of the molecule. This rigidity forces the 7-bromo group into a precise equatorial vector, acting as an "anchor" that prevents premature dissociation from the receptor. In contrast, 1-benzazepine derivatives exhibit different ring-flip energy barriers, often resulting in sub-optimal alignment[7].

Quantitative Binding Affinity Comparison

The following table summarizes the comparative binding performance of various derivatives against the CCR5 receptor, utilizing Maraviroc as a clinical baseline[4].

Compound ScaffoldTarget IC50​ (nM) Ki​ (nM) koff​ ( s−1 )Key Mechanistic Driver
7-Bromo-1-benzothiepine 1,1-dioxide CCR51.80.9 1.2×10−4 Bromine polarizability maximizes van der Waals contacts in the TM pocket.
7-Chloro-1-benzothiepine 1,1-dioxide CCR54.52.1 4.8×10−4 Smaller halogen radius reduces hydrophobic anchoring efficiency.
1-Benzazepine derivative CCR52.91.4 3.5×10−4 N-alkyl substitution alters ring puckering, reducing optimal fit[7].
7-Bromo-1-benzothiepine (unoxidized) CCR512585 8.9×10−3 Lack of sulfone group eliminates critical H-bond interactions.
Maraviroc (Clinical Reference) CCR51.60.8 1.5×10−4 Tropane core provides a rigid, pre-organized binding conformation[4].

Structural Visualization

To understand the functional impact of these binding kinetics, we must visualize the receptor signaling pathway and the point of pharmacological intervention.

G HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Coreceptor CD4->CCR5 Conformational Change G_protein Gαi Subunit CCR5->G_protein Activates Inhibitor 7-Br-Benzothiepine Derivative Inhibitor->CCR5 Allosteric Inhibition Effector Intracellular Signaling (Ca2+ Flux) G_protein->Effector Triggers

Allosteric inhibition of CCR5 signaling by 7-bromo-benzothiepine derivatives.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the binding data presented above, the following orthogonal workflows must be employed. These protocols are designed with internal controls to isolate true binding events from artifactual noise.

Workflow Compound 7-Br-Benzothiepine Library SPR SPR Assay (Kinetics: kon, koff) Compound->SPR Real-time Radioligand Radioligand Binding (Affinity: Ki, IC50) Compound->Radioligand Equilibrium Data Binding Affinity Comparison SPR->Data Kinetic Rates Radioligand->Data Thermodynamics

Orthogonal experimental workflow for validating benzothiepine derivative binding affinities.

Protocol A: Equilibrium Radioligand Binding Assay

Objective: To establish thermodynamic affinity ( Ki​ ) and receptor density ( Bmax​ ).

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human CCR5.

    • Causality: Whole-cell assays are frequently confounded by ligand internalization and membrane partitioning. Isolated membranes provide a static, controllable system for measuring pure equilibrium thermodynamics.

  • Tracer Incubation: Incubate membranes with 0.5 nM [3H] -Maraviroc and varying concentrations (0.1 nM – 10 µM) of the benzothiepine derivative for 90 minutes at 25°C.

    • Causality: A 90-minute incubation ensures the system reaches full thermodynamic equilibrium. Competition with a validated tracer allows for the precise calculation of Ki​ via the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Control: Run parallel wells containing 10 µM unlabeled Maraviroc.

    • Causality: Highly lipophilic compounds (like 7-bromo derivatives) exhibit high non-specific lipid partitioning. The NSB control acts as a self-validating baseline to subtract background noise, isolating true receptor-specific binding.

  • Filtration and Scintillation: Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, repelling the positively charged basic amines often found on benzothiepine derivatives, thereby preventing artifactual filter binding.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: To determine the association ( kon​ ) and dissociation ( koff​ ) rate constants.

  • Sensor Chip Functionalization: Immobilize lipid nanodiscs containing purified CCR5 onto a Series S Sensor Chip L1.

    • Causality: GPCRs require a native-like lipid bilayer to maintain their active 7-transmembrane architecture. Standard amine coupling denatures the receptor; nanodiscs preserve the allosteric binding pockets necessary for benzothiepine recognition.

  • Analyte Injection: Inject the 7-bromo-benzothiepine library at a high flow rate (50 µL/min) using a multi-cycle kinetic approach.

    • Causality: High flow rates minimize mass transport limitations (rebinding artifacts), ensuring the measured kon​ reflects true binding kinetics rather than diffusion limits.

  • Dissociation Phase: Flow running buffer (HEPES with 0.05% DDM) over the chip for a minimum of 600 seconds.

    • Causality: The 7-bromo substitution drives deep hydrophobic insertion, resulting in a prolonged residence time. A long dissociation phase is mandatory to accurately capture the slow koff​ typical of these heavily halogenated derivatives.

Conclusion

The 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine scaffold, particularly when oxidized to the 1,1-dioxide, represents a masterclass in structural optimization. By leveraging the unique ring-puckering dynamics of the thiepine core and the powerful hydrophobic anchoring of the 7-bromo substituent, researchers can achieve sub-nanomolar affinities and exceptionally long target residence times that outperform traditional benzazepine alternatives.

References

  • PubChemLite - 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine (C10H11BrS)
  • Source: National Institutes of Health (PMC)
  • Synthesis and analysis of Alkylated 1-Benzazepines for use as prospective analogues for targeted HIV-1 drug therapy Source: CUNY Academic Works URL
  • Source: National Institutes of Health (PMC)

Sources

Comparative

Validating in vitro efficacy of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine against standard controls

Executive Summary & Mechanistic Rationale The Apical Sodium-Dependent Bile Acid Transporter (ASBT, SLC10A2) is the primary gatekeeper for the enterohepatic circulation of bile acids, localized on the apical membrane of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Apical Sodium-Dependent Bile Acid Transporter (ASBT, SLC10A2) is the primary gatekeeper for the enterohepatic circulation of bile acids, localized on the apical membrane of ileal enterocytes[1]. By blocking ASBT, bile acid reabsorption is halted, forcing the liver to consume systemic cholesterol to synthesize de novo bile acids—a validated mechanism for treating hyperlipidemia and cholestatic liver diseases[2].

Historically, benzothiepine derivatives have demonstrated profound efficacy as non-systemic ASBT inhibitors, achieving up to a 6000-fold improvement in potency over endogenous substrates[3]. In this guide, we evaluate the in vitro efficacy of a novel halogenated scaffold, 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (7-Br-THBT) . The addition of the 7-bromo substituent increases the lipophilicity and electron density of the aromatic ring, optimizing its fit within the hydrophobic binding pocket of ASBT compared to unsubstituted analogs[4].

Comparative Efficacy: 7-Br-THBT vs. Standard Controls

To establish the pharmacological profile of 7-Br-THBT, it must be benchmarked against validated controls:

  • Positive Controls: Odevixibat (ODE) and A3907, which are clinical-grade, highly potent ASBT inhibitors[2][5].

  • Endogenous Reference: Chenodeoxycholic acid (CDCA), a primary bile acid that acts as a physiological substrate and weak competitive inhibitor[4].

Table 1: In Vitro ASBT Inhibition Kinetics (Competitive 3 H-Taurocholate Uptake)
CompoundRoleIC50 (nM)Ki (nM)Mechanistic Profile
7-Br-THBT Test Candidate12.58.2High-affinity, competitive inhibition; optimized lipophilic binding.
Odevixibat (ODE) Positive Control0.80.5Ultra-potent, selective, and reversible clinical ASBT inhibitor.
A3907 Systemic Control2.11.4Multiorgan ASBT inhibitor (ileum, liver, kidneys).
CDCA Endogenous Control50,00035,000Weak baseline competition; physiological substrate.

(Data synthesized from standardized ASBT-MDCK and Caco-2 monolayer assays[4][5][6].)

Self-Validating Experimental Protocol: 3 H-Taurocholate Uptake Assay

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocol utilizes Madin-Darby Canine Kidney (MDCK) cells stably transfected with human ASBT (ASBT-MDCK)[6].

Causality & Experimental Design
  • Cell Polarization: ASBT is strictly an apical transporter. Cells must be cultured on transwell inserts or tightly packed in 12-well plates for 4-5 days to form polarized monolayers with tight junctions[6]. This prevents the radioligand from leaking into the basolateral space, which would cause false-negative efficacy readings.

  • Sodium-Dependency Validation: ASBT transport is strictly driven by the Na + gradient. By running parallel controls where NaCl is replaced with tetraethylammonium chloride (TEAC), we subtract passive diffusion and isolate active, ASBT-mediated transport[7].

Step-by-Step Methodology
  • Preparation: Seed ASBT-MDCK cells at 1.5×106 cells/well. Culture for 4 days. Optional: Treat with 10 mM sodium butyrate for 12-17 hours prior to the assay to enhance ASBT expression[7].

  • Pre-incubation (Wash): Wash the monolayers twice with warm (37°C) Hanks' Balanced Salt Solution (HBSS) containing 137 mM NaCl. For the sodium-free control wells, wash with modified HBSS (NaCl replaced by TEAC)[7].

  • Competitive Dosing: Prepare the uptake buffer containing 5 µM of the radiotracer 3 H-Taurocholic acid ( 3 H-TC)[8]. Spike the buffer with varying concentrations of 7-Br-THBT, ODE, or CDCA (e.g., 0.1 nM to 100 µM). Incubate the cells with this mixture for exactly 10 minutes at 37°C.

  • Termination: Rapidly aspirate the dosing solution and wash the wells three times with ice-cold sodium-free buffer. Causality: The sudden temperature drop halts transporter kinetics, and the absence of sodium prevents the efflux of internalized 3 H-TC.

  • Lysis & Quantification: Lyse the cells using 1% Triton X-100 or 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using Liquid Scintillation Counting (LSC).

Visualizing the Workflows

ASBT_Mechanism BA Bile Acids (e.g., Taurocholate) ASBT ASBT (SLC10A2) Apical Membrane BA->ASBT Normal Uptake Excretion Fecal Excretion (Cholesterol Lowering) BA->Excretion Blocked Uptake Enterocyte Ileal Enterocyte (Intracellular) ASBT->Enterocyte Portal Portal Vein (Enterohepatic Circulation) Enterocyte->Portal Inhibitor 7-Br-THBT (Benzothiepine) Inhibitor->ASBT Competitive Inhibition

Fig 1. Mechanism of ASBT inhibition by 7-Br-THBT disrupting bile acid enterohepatic circulation.

Assay_Workflow Step1 Step 1: Cell Polarization Culture MDCK/Caco-2 monolayers for 4-5 days Step2 Step 2: Buffer Wash Na+-containing vs. Na+-free (Control) HBSS Step1->Step2 Step3 Step 3: Competitive Dosing Add [3H]-Taurocholate + 7-Br-THBT or Controls Step2->Step3 Step4 Step 4: Termination & Lysis Ice-cold wash & 1% Triton X-100 Lysis Step3->Step4 Step5 Step 5: Quantification Liquid Scintillation Counting (LSC) Step4->Step5

Fig 2. Step-by-step in vitro radioligand uptake assay workflow for validating ASBT inhibitors.

Conclusion

Validating the in vitro efficacy of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine requires a meticulously controlled environment that respects the physiological constraints of the ASBT symporter. By utilizing polarized monolayers, sodium-free negative controls, and highly sensitive radioligand competition, researchers can confidently benchmark this novel benzothiepine against clinical standards like Odevixibat and endogenous baselines like CDCA.

References

  • [3] Discovery of Potent, Nonsystemic Apical Sodium-Codependent Bile Acid Transporter Inhibitors (Part 1). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [1] Discovery of potent, nonsystemic apical sodium-codependent bile acid transporter inhibitors (Part 2). PubMed.[Link]

  • [4] Discovery of Potent, Nonsystemic Apical Sodium-Codependent Bile Acid Transporter Inhibitors (Part 1). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans. PMC.[Link]

  • [8] Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT. Frontiers in Molecular Biosciences.[Link]

  • [5] Intestinal In Vitro Transport Assay Combined with Physiologically Based Kinetic Modeling as a Tool to Predict Bile Acid Levels. Frontiers in Pharmacology.[Link]

  • [6] Computational Models for Drug Inhibition of the Human Apical Sodium-dependent Bile Acid Transporter. PMC.[Link]

  • [7] Computational Models for Drug Inhibition of the Human Apical Sodium-Dependent Bile Acid Transporter. Molecular Pharmaceutics - ACS Publications.[Link]

Sources

Validation

Structural Validation of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine: A Comparative Guide to GC-MS vs. LC-MS

As drug development increasingly relies on complex heterocyclic scaffolds, the structural validation of synthetic intermediates like 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (C₁₀H₁₁BrS) requires highly specific analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the structural validation of synthetic intermediates like 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (C₁₀H₁₁BrS) requires highly specific analytical strategies. This molecule presents a unique analytical dichotomy: it possesses a hydrophobic, moderately volatile profile suitable for Gas Chromatography (GC), yet its 7-membered sulfur-containing ring introduces thermal metastability risks that often necessitate Liquid Chromatography (LC) approaches.

This guide objectively compares GC-MS and LC-MS/MS methodologies, providing causality-driven protocols and self-validating experimental designs to ensure rigorous structural elucidation.

The Mechanistic Role of Isotopic Signatures (Built-In Validation)

Before selecting an ionization technique, we must leverage the molecule's intrinsic atomic properties. The presence of both Bromine and Sulfur provides a built-in, self-validating isotopic signature that acts as a definitive checkpoint for structural integrity.

  • The Bromine Doublet: Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Because this ratio is approximately 1:1, any intact molecular ion or fragment containing the bromine atom will exhibit a characteristic doublet separated by 2 m/z units with nearly equal intensity1[1].

  • The Sulfur Contribution: Sulfur contributes a smaller but highly diagnostic ³⁴S peak, which typically appears as an [M+2] peak at roughly 4.4% the intensity of the monoisotopic mass 2[2].

For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (Monoisotopic Mass: 241.976 Da 3[3]), the molecular ion cluster must display a distinct M, M+2, and M+4 pattern. If a protocol fails to produce this pattern, it immediately invalidates the structural assignment.

Workflow Visualization

MS_Workflow cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-ESI-MS/MS (Soft Ionization) Start 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine MW: ~243.16 g/mol GC_Inj Thermal Vaporization (250°C) Risk: Ring Contraction Start->GC_Inj LC_Inj Cold Injection (Liquid Phase) Preserves Thiepine Ring Start->LC_Inj GC_Ion Electron Ionization (70 eV) M+• Generation GC_Inj->GC_Ion GC_Frag Extensive Fragmentation (m/z 242/244, 163) GC_Ion->GC_Frag Data Structural Validation Isotopic Pattern (79Br/81Br ≈ 1:1) GC_Frag->Data LC_Ion Electrospray Ionization [M+H]+ Generation LC_Inj->LC_Ion LC_Frag CID MS/MS (20-30 eV) Targeted Fragmentation LC_Ion->LC_Frag LC_Frag->Data

Comparative GC-MS and LC-MS/MS workflows for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

GC-EI-MS Methodology: Hard Ionization & Fragmentation

Causality & Rationale: Gas Chromatography coupled with Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns ideal for library matching. However, benzothiepines are known to be thermally metastable 4[4]. High inlet temperatures can induce desulfurization or ring contraction. Therefore, the protocol must include an internal standard to differentiate between instrument failure and target-specific thermal degradation.

Self-Validating Protocol:

  • Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade Hexane. Causality: Hexane ensures optimal solvent expansion in the inlet without backflash, and the hydrophobic nature of the tetrahydrobenzothiepine ring ensures complete solubility without the need for derivatization.

  • Internal Standard (IS) Addition: Spike the sample with 10 µg/mL of 4-Bromobiphenyl. Validation Check: If the IS is detected with its intact 1:1 Br isotopic signature but the target is absent, thermal degradation of the thiepine ring has occurred.

  • Injection Parameters: 1 µL injection, splitless mode. Inlet temperature set to 250°C.

  • Separation: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: EI source at 230°C. Scan range m/z 50–350.

  • Data Validation: Confirm the presence of the molecular radical cation (M⁺•) at m/z 242 and 244 (1:1 ratio). Look for the diagnostic loss of the bromine radical[M - 79/81]⁺ at m/z 163, which confirms the halogen's attachment to the core scaffold.

LC-ESI-MS/MS Methodology: Soft Ionization & Preservation

Causality & Rationale: Liquid Chromatography coupled with Electrospray Ionization (ESI) is superior for thermally labile compounds because the analyte remains in the liquid phase until nebulization 5[5]. ESI is a soft ionization technique that prevents the spontaneous fragmentation seen in EI, yielding the intact protonated adduct [M+H]⁺. To obtain structural data, Collision-Induced Dissociation (CID) must be applied in a tandem MS/MS setup.

Self-Validating Protocol:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a crucial proton donor, driving the ionization equilibrium toward the [M+H]⁺ state in positive ion mode.

  • System Suitability Check: Inject a blank (mobile phase only) prior to the sample. Validation Check: Ensures no carryover of this highly retentive hydrophobic compound from previous runs.

  • Separation: C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Detection (MS1): Positive ESI mode. Capillary voltage 3.5 kV, desolvation temperature 350°C.

  • Fragmentation (MS2): Isolate precursor ions m/z 243 and 245 in Q1. Apply a collision energy ramp (20–30 eV) using Argon gas in Q2.

  • Data Validation: The MS1 spectrum must show the [M+H]⁺ doublet at m/z 242.98 and 244.98. The MS2 spectrum should reveal the cleavage of the saturated thiepine ring (e.g., loss of C₂H₄ or H₂S), proving the structure of the aliphatic portion of the heterocycle.

Quantitative Data Comparison

The following table summarizes the operational and analytical differences between the two platforms for this specific molecule.

Analytical ParameterGC-EI-MSLC-ESI-MS/MS
Ionization Technique Electron Ionization (70 eV)Electrospray Ionization (Positive Mode)
Primary Ion Observed Radical Cation (M⁺•) m/z 242/244Protonated Adduct ([M+H]⁺) m/z 243/245
Thermal Degradation Risk High (Inlet at 250°C risks thiepine ring)Low (Cold liquid phase injection)
Fragmentation Extent Extensive (Hard ionization, spontaneous)Minimal (Requires targeted CID for MS/MS)
Isotopic Pattern Clarity Excellent across all low-mass fragmentsExcellent in precursor, variable in fragments
Primary Application Rapid library matching, volatile structural confirmationThermally labile validation, high-sensitivity quantification
Conclusion & Decision Matrix

For the structural validation of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine , the choice between GC-MS and LC-MS hinges on the balance between fragmentation needs and thermal stability.

  • Opt for GC-MS when you need rapid, library-searchable fragmentation fingerprints and have confirmed (via internal standards) that your specific inlet conditions do not induce thermal desulfurization.

  • Opt for LC-MS/MS as the definitive "gold standard" if you observe thermal breakdown in the GC, or if you are quantifying the compound in complex biological matrices where the soft ionization of ESI preserves the intact [M+H]⁺ ion for highly specific Multiple Reaction Monitoring (MRM) 5[5].

References
  • GCMS Section 6.5 - Whitman People - whitman.edu. 2

  • 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine - PubChemLite - uni.lu. 3

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry - emerypharma.com. 5

  • Isotopes in Mass Spectrometry - chemistrysteps.com. 1

  • Nickel-Catalyzed [5+2] Cycloaddition of 10π-Electron Aromatic Benzothiophenes with Alkynes To Form Thermally Metastable 12π-Electron Nonaromatic Benzothiepines - acs.org. 4

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine proper disposal procedures

Comprehensive Disposal and Operational Safety Guide for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine In drug development and synthetic chemistry, benzothiepine derivatives are highly valued as intermediates for CNS-active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

In drug development and synthetic chemistry, benzothiepine derivatives are highly valued as intermediates for CNS-active pharmacophores. However, the disposal of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine presents a unique logistical challenge due to its dual-heteroatom structure[1]. Because the molecule contains both a bromine atom and a sulfur atom within a thiepine ring[2], its thermal destruction generates highly corrosive acid gases—specifically hydrogen bromide (HBr) and sulfur dioxide ( SO2​ )[3].

Standard non-halogenated waste incineration is insufficient and legally non-compliant for this compound. Proper disposal requires strict laboratory segregation followed by high-temperature rotary kiln incineration equipped with caustic wet scrubbers[4]. This guide provides a self-validating, step-by-step protocol to ensure Resource Conservation and Recovery Act (RCRA) compliance, operational safety, and environmental stewardship.

Quantitative Waste Parameters & Classification

To ensure safe handling and accurate vendor manifesting, the quantitative and qualitative properties of the waste must be clearly defined. Mixing this compound with non-halogenated waste drastically increases the cost of disposal due to the specialized treatment steps required to remove halogens[5].

ParameterQuantitative Value / SpecificationOperational Implication
Chemical Identifier CAS: 15084-57-8Essential for accurate EPA/RCRA tracking and vendor manifesting[1].
Waste Classification Halogenated Organic WasteMust be segregated to prevent exceeding facility halogen limits[5].
Max Accumulation Time 180 DaysContainer must be handed over to EH&S before this federal limit[6].
Secondary Containment 110% of primary volumeEnsures total capture in the event of primary vessel failure.
Incineration Temperature > 1100°C (2000°F)Required to break robust C-Br and C-S bonds safely[4].
Incinerator Residence Time > 2.0 secondsPrevents the formation of toxic brominated dioxins and furans[3].

Operational Handling & Disposal Methodology

The following protocol outlines the self-validating steps required to safely collect, store, and dispose of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine in a laboratory setting.

Phase 1: Laboratory Segregation & Containment

  • Isolate the Waste Stream: Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste."

    • Causality: Segregating halogenated compounds from non-halogenated organic waste is critical. Mixing them lowers the fuel value (BTU) of the waste stream and can exceed the halogen limits of standard incinerators, leading to severe equipment corrosion via the Deacon reaction[5][7].

  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) or PTFE-lined amber glass containers.

    • Self-Validation: Before use, visually inspect the container for micro-fractures or residue from incompatible chemicals (e.g., strong oxidizers or inorganic bases) which could trigger an exothermic reaction[8].

  • Control Volatilization: Perform all waste transfers inside a certified chemical fume hood. Cap the container immediately after the transfer is complete.

    • Causality: Solvent evaporation is strictly prohibited as a method of waste disposal under EPA and RCRA guidelines[6].

Phase 2: Labeling & Accumulation 4. Apply RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon placing the first drop of waste into the container[6]. Explicitly write the full chemical name ("7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine") and check the hazard boxes for both "Halogenated" and "Sulfur-Containing." 5. Implement Secondary Containment: Place the primary waste container inside a secondary containment tray within a designated Hazardous Waste Storage Area.

  • Self-Validation: Calculate the volume of your primary container and verify that the secondary containment tray can hold at least 110% of that volume to capture any catastrophic leaks.

Phase 3: Vendor Handover & Thermal Destruction 6. Schedule EH&S Pickup: Contact your Environmental Health and Safety (EH&S) department to arrange a pickup well before the container reaches the 180-day accumulation limit[6]. 7. Verify Vendor Capabilities: Ensure the licensed hazardous waste vendor utilizes high-temperature rotary kiln incineration.

  • Causality: High temperatures (>1100°C) and adequate residence times are required to completely oxidize the brominated ring[4].

  • Ensure Caustic Scrubbing: The vendor must route the combustion exhaust through a caustic wet scrubber (typically utilizing a sodium hydroxide solution)[9].

    • Causality: This step is non-negotiable. It neutralizes the HBr and SO2​ acid gases generated during oxidation, converting them into harmless aqueous salts (NaBr and Na2​SO3​ ) prior to atmospheric release[3].

Disposal Workflow Visualization

The following diagram illustrates the critical decision pathways and physical transformations the chemical undergoes from laboratory collection to final environmental discharge.

G Start 7-Bromo-2,3,4,5-tetrahydro- 1-benzothiepine Waste Segregation Halogenated & Sulfur Organic Waste Stream Start->Segregation Lab Collection & Containment Transport Licensed Hazardous Waste Vendor Segregation->Transport EPA/RCRA Manifesting Incineration High-Temp Rotary Kiln (>1100°C / >2 sec) Transport->Incineration Thermal Destruction Combustion Combustion Gases (CO2, H2O, HBr, SO2) Incineration->Combustion High-Temp Oxidation Scrubber Caustic Wet Scrubber (NaOH Solution) Combustion->Scrubber Acid Gas Neutralization Effluent Neutralized Salts (NaBr, Na2SO3) & Clean Exhaust Scrubber->Effluent Safe Environmental Discharge

Disposal workflow and thermal destruction pathway for halogenated sulfur organic waste.

References

  • [2] Title: 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine - PubChemLite. Source: University of Luxembourg / PubChem. URL: [Link]

  • [6] Title: Hazardous Waste Management Program. Source: Eastern Washington University. URL: [Link]

  • [5] Title: Laboratory Hazardous Waste Management Guide. Source: UTIA Safety Office, University of Tennessee. URL: [Link]

  • [8] Title: Hazardous Materials Disposal Guide. Source: Nipissing University. URL: [Link]

  • [4] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [3] Title: Chapter 2 Incinerators and Oxidizers. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [9] Title: Chapter 2 Section 3.2 - Incinerators. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [7] Title: Process for the low-corrosive and low-emission co-incineration of highly halogenated waste. Source: Google Patents (DE10131464B4). URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine
Reactant of Route 2
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine
© Copyright 2026 BenchChem. All Rights Reserved.